molecular formula C15H21BO2 B2764978 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane CAS No. 1314495-37-8

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

Cat. No. B2764978
M. Wt: 244.14
InChI Key: UTULJTCRWPIQAE-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Organic Synthesis

  • Summary of Application : “4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
  • Methods of Application : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Results or Outcomes : DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Drug Delivery

  • Summary of Application : Boronic acid compounds, such as “4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane”, are used in the construction of stimulus-responsive drug carriers . These carriers have advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
  • Methods of Application : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Results or Outcomes : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Covalent Organic Frameworks (COFs)

  • Summary of Application : This compound is used as a trigonal bridging ligand linker for COFs . COFs are a class of porous materials with high surface areas that can be used for gas storage, catalysis, and other applications .
  • Methods of Application : The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure . The compound is used in the synthesis of porous aromatic frameworks (PAFs) through Suzuki cross-coupling polymerization .
  • Results or Outcomes : PAFs prepared using this compound can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine .

Supercapacitors

  • Summary of Application : The compound is used in the construction of conjugated microporous polymers (CMPs) for use as electrode materials in supercapacitor devices .
  • Methods of Application : The CMPs are synthesized through Suzuki cross-coupling polymerization . The CMPs have a large BET surface area (490 m 2 g -1) and demonstrate great thermal stability .
  • Results or Outcomes : The CMPs show an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .

Iodine Uptake

  • Summary of Application : This compound is used as a trigonal bridging ligand linker for Covalent Organic Frameworks (COFs) in applications of effective iodine uptake .
  • Methods of Application : The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure . Porous aromatic frameworks (PAFs) are prepared through Suzuki cross-coupling polymerization of this compound and 3,5-dibromoazobenzene .
  • Results or Outcomes : PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine .

High-Performance Capacitive Energy Storage

  • Summary of Application : This compound is used in the construction of conjugated microporous polymers (CMPs) for high-performance capacitive energy storage .
  • Methods of Application : The CMPs are synthesized through Suzuki cross-coupling polymerization . The CMPs have a large BET surface area (490 m 2 g -1) and demonstrate great thermal stability .
  • Results or Outcomes : The CMPs show an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s best to refer to scientific literature and databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar to find relevant papers. Always make sure to critically evaluate the reliability of your sources.


properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULJTCRWPIQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

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